molecular formula C8H13N3O B15297222 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-hydroxyethanimidamide

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-hydroxyethanimidamide

Cat. No.: B15297222
M. Wt: 167.21 g/mol
InChI Key: LIHWJOHJBHKRRR-UHFFFAOYSA-N
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Description

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-hydroxyethanimidamide is a synthetic organic compound that features a pyrrole ring substituted with two methyl groups at positions 2 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-hydroxyethanimidamide typically involves the condensation of 2,5-dimethylpyrrole with appropriate reagents to introduce the ethanimidamide moiety. One common method involves the reaction of 2,5-dimethylpyrrole with ethyl chloroformate, followed by treatment with hydroxylamine to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-hydroxyethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidamide group to an amine.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents such as bromine or nitric acid are used under controlled conditions.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the pyrrole ring.

Scientific Research Applications

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-hydroxyethanimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active sites of enzymes such as dihydrofolate reductase and enoyl ACP reductase, thereby inhibiting their activity . This inhibition can disrupt essential biological pathways, leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-hydroxyethanimidamide is unique due to its specific substitution pattern and the presence of the ethanimidamide group

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H13N3O/c1-6-3-4-7(2)11(6)5-8(9)10-12/h3-4,12H,5H2,1-2H3,(H2,9,10)

InChI Key

LIHWJOHJBHKRRR-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(N1C/C(=N/O)/N)C

Canonical SMILES

CC1=CC=C(N1CC(=NO)N)C

Origin of Product

United States

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